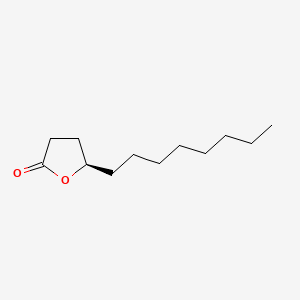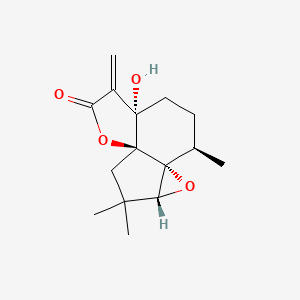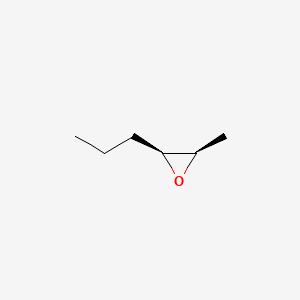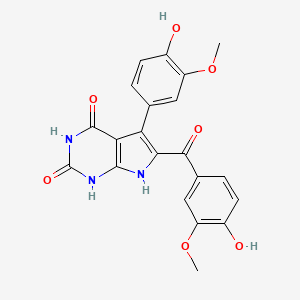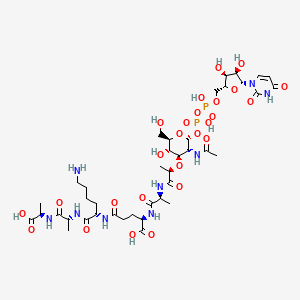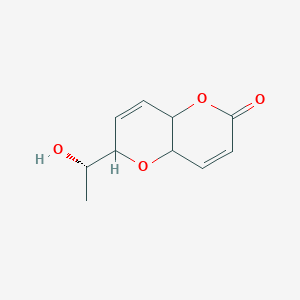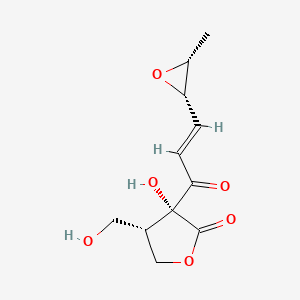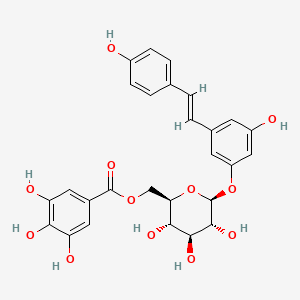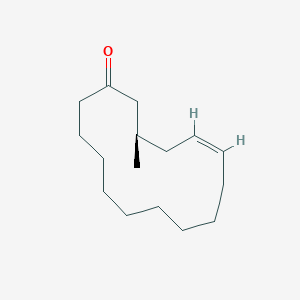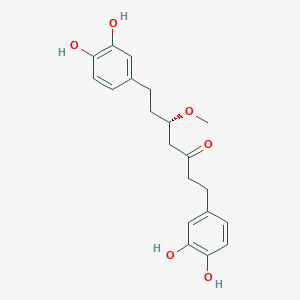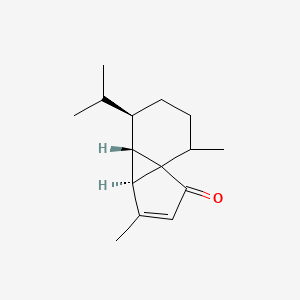
3,4,4-trimethylhepta-2,5-dienoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-trimethylhepta-2,5-dienoyl-CoA is a multi-methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3,4,4-trimethylhepta-2,5-dienoic acid. It is an unsaturated fatty acyl-CoA and a multi-methyl-branched fatty acyl-CoA. It derives from a coenzyme A.
Aplicaciones Científicas De Investigación
1. Role in Beta-Oxidation of Unsaturated Fatty Acids
3,4,4-trimethylhepta-2,5-dienoyl-CoA plays a crucial role in the beta-oxidation of unsaturated fatty acids. This process involves enzymes like delta 3,5, delta 2,4-dienoyl-CoA isomerase, which catalyze the conversion of specific enoyl-CoA substrates, such as 3,5-octadienoyl-CoA, to their isomers like 2,4-octadienoyl-CoA in mitochondria. This pathway is essential for efficiently processing unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms (Luo, Smeland, Shoukry, & Schulz, 1994).
2. Structural Insights and Catalysis
The crystal structure of rat dienoyl-CoA isomerase, which acts on similar substrates, reveals important structural features like a deeply buried active-site pocket and critical acidic residues such as Asp176, Glu196, and Asp204. These residues are essential for the catalysis of isomerization reactions, crucial for the metabolism of certain unsaturated fatty acids in both mitochondria and peroxisomes (Modis et al., 1998).
3. Enzyme Mechanism in E. coli
Escherichia coli 2,4-dienoyl-CoA reductase, structurally related to the enzymes acting on 3,4,4-trimethylhepta-2,5-dienoyl-CoA, is involved in the metabolism of unsaturated fatty acids with double bonds at even carbon positions. Its structure and reaction mechanism provide insights into the substrate reduction and electron transfer processes in bacterial systems (Hubbard, Liang, Schulz, & Kim, 2003).
4. Role in Human Mitochondria
The human mitochondrial 2,4-dienoyl-CoA reductase gene (DECR) is part of the beta-oxidation pathway, highlighting the importance of these enzymes in human metabolism. DECR participates in the metabolism of unsaturated fatty enoyl-CoA esters, which is crucial for energy production and lipid metabolism (Helander et al., 1997).
Propiedades
Nombre del producto |
3,4,4-trimethylhepta-2,5-dienoyl-CoA |
|---|---|
Fórmula molecular |
C31H48N7O19P3S |
Peso molecular |
947.7 g/mol |
Nombre IUPAC |
(2E,5E)-7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4,4,5-trimethyl-7-oxohepta-2,5-dienoic acid |
InChI |
InChI=1S/C31H48N7O19P3S/c1-17(30(2,3)8-6-20(40)41)12-21(42)61-11-10-33-19(39)7-9-34-28(45)25(44)31(4,5)14-54-60(51,52)57-59(49,50)53-13-18-24(56-58(46,47)48)23(43)29(55-18)38-16-37-22-26(32)35-15-36-27(22)38/h6,8,12,15-16,18,23-25,29,43-44H,7,9-11,13-14H2,1-5H3,(H,33,39)(H,34,45)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b8-6+,17-12+/t18-,23-,24-,25+,29-/m1/s1 |
Clave InChI |
DEQKKPDRDCEPQL-VRLJRLHMSA-N |
SMILES isomérico |
C/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C(C)(C)/C=C/C(=O)O |
SMILES canónico |
CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C)(C)C=CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




